molecular formula C11H14N2O2 B13213669 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole

Cat. No.: B13213669
M. Wt: 206.24 g/mol
InChI Key: HNSAECMMIZWGEM-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of ethyl, methyl, and nitro groups attached to the indole core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. For this compound, the specific phenylhydrazine and ketone precursors would be chosen to introduce the ethyl, methyl, and nitro substituents at the desired positions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions. This could include using continuous flow reactors to improve yield and efficiency, as well as employing catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 3-Ethyl-3-methyl-7-amino-2,3-dihydro-1H-indole .

Scientific Research Applications

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-methyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Methyl-7-nitro-2,3-dihydro-1H-indole: Lacks the ethyl group, affecting its steric properties and interactions with molecular targets.

    3-Ethyl-7-nitro-2,3-dihydro-1H-indole: Lacks the methyl group, altering its electronic properties and reactivity.

Uniqueness

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethyl-3-methyl-7-nitro-1,2-dihydroindole

InChI

InChI=1S/C11H14N2O2/c1-3-11(2)7-12-10-8(11)5-4-6-9(10)13(14)15/h4-6,12H,3,7H2,1-2H3

InChI Key

HNSAECMMIZWGEM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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